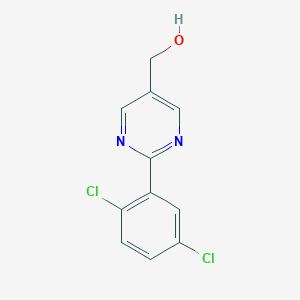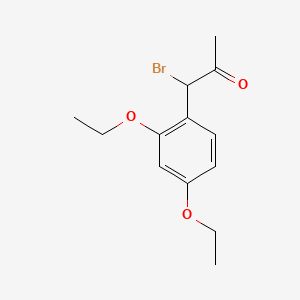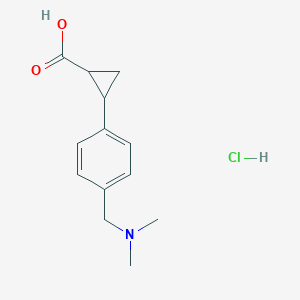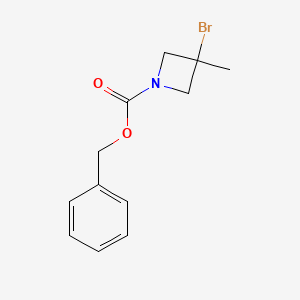
Benzyl 3-bromo-3-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.14 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-3-methylazetidine-1-carboxylate typically involves the reaction of 3-bromo-3-methylazetidine with benzyl chloroformate (CbzCl) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
Starting Materials: 3-bromo-3-methylazetidine, benzyl chloroformate (CbzCl)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Procedure: The 3-bromo-3-methylazetidine is dissolved in the anhydrous solvent, and the base is added. Benzyl chloroformate is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion. The product is isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-bromo-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the azetidine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), base (e.g., triethylamine)
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., methanol)
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water or aqueous solvents
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives
Reduction: 3-methylazetidine-1-carboxylate
Hydrolysis: Benzyl alcohol and 3-bromo-3-methylazetidine
Aplicaciones Científicas De Investigación
Benzyl 3-bromo-3-methylazetidine-1-carboxylate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Benzyl 3-bromo-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azetidine ring can act as a reactive site for binding to nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-methylazetidine: Lacks the benzyl carbamate group, making it less versatile in synthetic applications.
Benzyl 3-chloro-3-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Benzyl 3-methylazetidine-1-carboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is unique due to the presence of both the benzyl carbamate group and the bromine atom. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H14BrNO2 |
|---|---|
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
benzyl 3-bromo-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(13)8-14(9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
SVKBAPCXXXZPDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
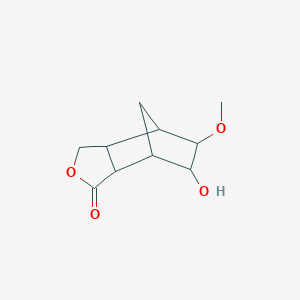
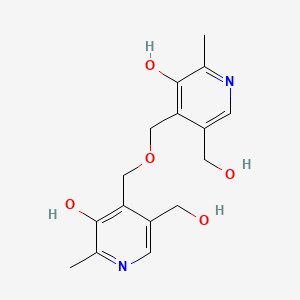
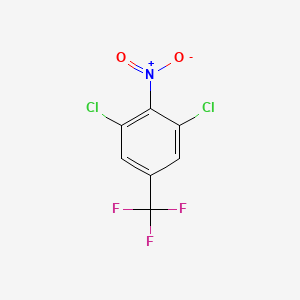
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)


![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
